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CAS No.: 184475-35-2

Cat. No.: S547939

Gefitinib Pharmacokinetic & Metabolism Profile

The tables below summarize the core quantitative data on gefitinib's absorption, distribution, metabolism,

and excretion, providing a clear reference for its pharmacokinetic behavior.

Table 1: Key Pharmacokinetic Parameters of Gefitinib This table consolidates fundamental ADME

characteristics from clinical studies. [1] [2] [3]

Value /
Parameter L Notes & Context
Characteristics

Oral Bioavailability 57% - 59% Moderate and consistent in healthy volunteers and
cancer patients. [2]

Time to Cmax (Tmax) 3 - 8 hours Absorption is described as "moderately slow". [2]
Volume of ~1400 L Suggests extensive tissue distribution. [4]
Distribution

Protein Binding ~90% Binds to serum albumin and alpha 1-acid

glycoprotein. [4]
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Value /
Parameter o Notes & Context
Characteristics

Primary Metabolic Hepatic, via CYP Extensive biotransformation; less than 0.5%

Pathway enzymes excreted unchanged. [3] [4]

Primary Route of Feces (86%) Predominantly via bile and/or direct intestinal

Excretion secretion. [1] [4]

Elimination Half-Life = ~26 - 48 hours Supports a once-daily dosing regimen. [2] [4]

Food Effect No clinically significant Small increases in exposure with food are not
impact considered clinically important. [2]

Table 2: Gefitinib Metabolism and Key Transporters This table details the specific enzymes and

transporters involved in gefitinib's pharmacokinetics and their roles. [1] [5] [4]

Specific o
Category . Role & Impact on Gefitinib
Entity
Major Metabolizing CYP3A4 Primary enzyme responsible for metabolism. [1] [4] [6]
Enzymes
CYP2D6 Plays a key role in forming the major plasma metabolite, O-
desmethyl gefitinib. [4] [6]
CYP3A5 Contributes to metabolism, though to a lesser extent than
CYP3AA4. [4]
Other Relevant CYP1Al1 Expressed in extra-hepatic tissues like the lung; its activity in
Enzymes tumor cells may affect local drug concentration and response. [5]
Key Drug ABCG2 Impacts clearance and tissue distribution. [1] [6]
Transporters (BCRP)

ABCB1 (P- Influences absorption and efflux. [1] [6]
gp)
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Experimental Protocols for Key Studies

The robust data on gefitinib's ADME profile is derived from specific, well-established experimental

methodologies.

¢ Clinical Protocol for Single-Dose Pharmacokinetics [2] This foundational clinical study involved

healthy volunteers and cancer patients. Key methodological steps included:

o Administration: Single intravenous (50 or 100 mg) and oral (250 mg) doses were administered
to assess absolute oral bioavailability.

o Blood Sampling: Venous blood samples were collected at predetermined intervals post-dose.

o Bioanalysis: Plasma concentrations of gefitinib were quantified using high-performance liquid
chromatography with tandem mass spectrometric detection (LC-MS/MS) after liquid-liquid
extraction.

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were determined
using non-compartmental methods.

e In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique [3] This study investigated the

impact of gastrointestinal factors on absorption:

o Intubation: A multi-channel tube (Loc-I-Gut) was positioned in the human jejunum to create a
semi-open segment.

o Perfusion: A gefitinib solution was perfused directly into this intestinal segment.

o Analysis: The study allowed for direct in vivo investigation of dissolution and absorption, and
even used Raman microscopy to analyze the crystal form of precipitated gefitinib recovered
from the intestine.

e Protocol for Assessing Tumor Cell Metabolism [5] To understand gefitinib metabolism directly

within target cells, this in vitro study used NSCLC cell lines.

o Cell Culture: A panel of EGFR wild-type NSCLC cell lines, characterized as gefitinib-sensitive
or -resistant, was cultured.

o Drug Treatment & Analysis: Cells were treated with gefitinib. Intracellular and extracellular
levels of gefitinib and its metabolites were measured using LC-MS/MS.

o Enzyme Activity: CYP1A1 mRNA expression and enzyme activity were assessed using RT-
PCR and the ethoxyresorufin-O-deethylase (EROD) assay, respectively.

o Inhibition Studies: Cells were co-treated with gefitinib and the CYP1A1 inhibitor a-
naphthoflavone (a-NAP) to confirm the enzyme's role in intracellular drug metabolism.
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ADME Process Relationships

The following diagram illustrates the interconnected pathways of gefitinib's journey in the body, from

absorption to excretion, and highlights key factors influencing each step.

Gefitinib

* Gl pH & Solubility
* ABCB1 Transporter

ADME Process

Absorption

« Oral Bioavailability: ~60%
* Slow Absorption (Tmax: 3-8h)
* BCS Class Il Compound

Distribution

« Extensive (Vd: ~1400 L)
* High Tissue & Lung Concentration
* 90% Protein Bound

:

Key Influencing Factors

* Tissue Transporters
* Protein Binding

* CYP Polymorphisms
e Drug Interactions
* Smoking (induces CYP1A1)

* Biliary Secretion
» ABCG2 Transporter

Metabolism
» Extensive Hepatic Biotransformation

* Key Enzymes: CYP3A4, CYP2D6, CYP1ALl (in lung)

Excretion
* Feces (86%)
* Urine (<4%)
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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